Lipophilicity Comparison Across Fluoro Analogs
4,5-Difluorobenzofuran-7-carbaldehyde exhibits a LogP of 2.13 (vendor-measured), which falls between the values of the two mono-fluorinated regioisomers—4-fluorobenzofuran-7-carbaldehyde (LogP 1.99) and 5-fluorobenzofuran-7-carbaldehyde (LogP 2.34) . The non-fluorinated parent benzofuran-7-carbaldehyde has an ACD/LogP of 2.09 . This positions the 4,5-difluoro compound in a distinct lipophilicity window: it is more lipophilic than the 4-fluoro isomer by +0.14 log units and the non-fluorinated parent by +0.04 log units, while being less lipophilic than the 5-fluoro isomer by −0.21 log units . This intermediate LogP value is potentially advantageous for balancing membrane permeability with aqueous solubility in drug design.
| Evidence Dimension | Partition coefficient (LogP) — lipophilicity |
|---|---|
| Target Compound Data | LogP = 2.13 (Fluorochem measured) |
| Comparator Or Baseline | 4-Fluorobenzofuran-7-carbaldehyde LogP = 1.99; 5-Fluorobenzofuran-7-carbaldehyde LogP = 2.34; Benzofuran-7-carbaldehyde LogP = 2.09 (ChemSpider ACD/LogP) |
| Quantified Difference | +0.14 vs. 4-fluoro; −0.21 vs. 5-fluoro; +0.04 vs. non-fluorinated parent |
| Conditions | Computed/measured LogP values; Fluorochem LogP derived from vendor QC data; ACD/LogP from ChemSpider v14.00 |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and oral bioavailability; the 4,5-difluoro substitution pattern provides a fine-tuned LogP that cannot be replicated by any single mono-fluoro regioisomer.
